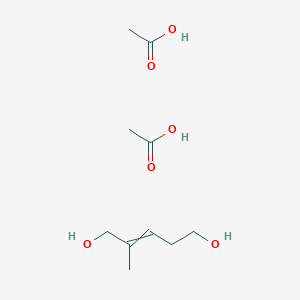
Acetic acid;2-methylpent-2-ene-1,5-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;2-methylpent-2-ene-1,5-diol is an organic compound that combines the properties of acetic acid and a diol with an alkene group. This compound is of interest due to its unique structure, which includes both a carboxylic acid group and a diol, making it versatile in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-methylpent-2-ene-1,5-diol can be achieved through several methods. One common approach involves the hydroxylation of an alkene using osmium tetroxide, followed by the addition of acetic acid. The reaction conditions typically require a nonaqueous solvent such as chloroform, ether, acetone, or dioxane to prevent the hydrolysis of the epoxide ring .
Industrial Production Methods
Industrial production of this compound may involve the use of peroxycarboxylic acids, such as meta-chloroperoxybenzoic acid, to oxidize the alkene and form the diol. This method is preferred due to the stability and ease of handling of meta-chloroperoxybenzoic acid .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;2-methylpent-2-ene-1,5-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides and further to diols.
Reduction: Reduction reactions can convert the alkene group to an alkane.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Osmium tetroxide and peroxycarboxylic acids are commonly used.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Nucleophiles such as halides in the presence of a base.
Major Products
Oxidation: Formation of vicinal diols.
Reduction: Conversion to alkanes.
Substitution: Formation of halogenated compounds.
Scientific Research Applications
Acetic acid;2-methylpent-2-ene-1,5-diol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid;2-methylpent-2-ene-1,5-diol involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. The presence of both hydroxyl and carboxylic acid groups allows it to participate in hydrogen bonding and other intermolecular interactions, influencing its reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
3-Methylpent-2-ene-1,5-diol: Similar structure but lacks the acetic acid group.
4-Methylpent-1-ene: Similar alkene structure but lacks the diol and acetic acid groups.
Uniqueness
Acetic acid;2-methylpent-2-ene-1,5-diol is unique due to the combination of an alkene, diol, and acetic acid group in a single molecule. This unique structure allows it to participate in a wide range of chemical reactions and makes it valuable in various applications.
Properties
CAS No. |
95603-73-9 |
|---|---|
Molecular Formula |
C10H20O6 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
acetic acid;2-methylpent-2-ene-1,5-diol |
InChI |
InChI=1S/C6H12O2.2C2H4O2/c1-6(5-8)3-2-4-7;2*1-2(3)4/h3,7-8H,2,4-5H2,1H3;2*1H3,(H,3,4) |
InChI Key |
VEMMFFVMTXIZHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCO)CO.CC(=O)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















